

An In-depth Technical Guide to Dde Biotin-PEG4-alkyne

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Compound of Interest

Compound Name: Dde Biotin-PEG4-alkyne

Cat. No.: B13395887

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dde Biotin-PEG4-alkyne is a trifunctional chemical probe of significant interest in contemporary chemical biology, proteomics, and drug discovery. Its unique architecture, comprising a terminal alkyne for bioorthogonal ligation, a biotin moiety for high-affinity capture, and a chemically cleavable Dde linker, offers a sophisticated solution for the selective labeling, enrichment, and release of target biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

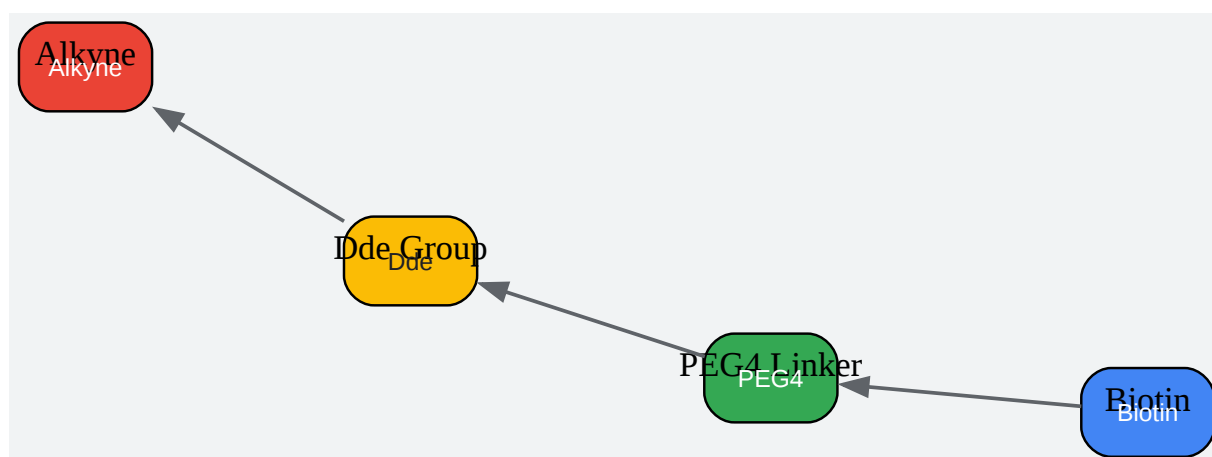
Core Concepts and Chemical Properties

Dde Biotin-PEG4-alkyne is a versatile reagent designed for multi-step biological investigations. Its structure integrates three key functional components:

- **Terminal Alkyne:** This functional group serves as a handle for covalent modification of azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[\[1\]](#)[\[2\]](#)
- **Biotin Moiety:** Biotin exhibits an exceptionally strong and specific interaction with streptavidin ($K_d \approx 10^{-15}$ M), enabling robust and efficient affinity-based enrichment of labeled biomolecules from complex mixtures such as cell lysates.[\[3\]](#)

- PEG4 Spacer: A tetraethylene glycol linker enhances the hydrophilicity and aqueous solubility of the reagent and the resulting conjugates.[4] This spacer also minimizes steric hindrance between the biotin tag and the captured biomolecule, facilitating efficient binding to streptavidin.
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This protecting group is stable under a wide range of chemical conditions but can be selectively cleaved under mild conditions using hydrazine.[5] This cleavability is a critical feature, allowing for the gentle release of captured biomolecules from streptavidin resin, thereby reducing the co-purification of non-specifically bound proteins and endogenous biotinylated species that can interfere with downstream analysis, such as mass spectrometry.

Chemical Structure



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Caption: Molecular components of **Dde Biotin-PEG4-alkyne**.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1802908-00-4	[1]
Molecular Formula	C ₃₂ H ₅₀ N ₄ O ₈ S	[1]
Molecular Weight	650.83 g/mol	[1]
Purity	Typically >95%	[6]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF	[1]
Storage	-20°C for long-term storage	[1]

Applications in Research and Drug Development

The unique features of **Dde Biotin-PEG4-alkyne** make it a powerful tool in several areas of life science research and drug development.

Chemoproteomics and Target Identification

A primary application is in activity-based protein profiling (ABPP) and the identification of small molecule targets.[7] Bioactive small molecules, such as natural products or drug candidates, can be derivatized with an azide group.[8] These azide-modified probes are then introduced to a biological system (e.g., cell culture or lysate). The alkyne group on **Dde Biotin-PEG4-alkyne** is then "clicked" onto the azide-tagged probe that is covalently or non-covalently bound to its protein target(s). The resulting biotinylated protein-probe complexes can be enriched on streptavidin beads, washed to remove non-specific binders, and then the target proteins are gently eluted by cleaving the Dde linker with hydrazine. The released proteins can then be identified by mass spectrometry.[5] This approach is particularly valuable for deconvoluting the mechanism of action of novel therapeutic compounds.[3]

PROTAC Development

Dde Biotin-PEG4-alkyne is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of **Dde Biotin-PEG4-alkyne** allows

for its incorporation into PROTAC synthesis workflows, facilitating the linkage of a target-binding ligand and an E3 ligase-binding ligand.

Quantitative Data and Performance

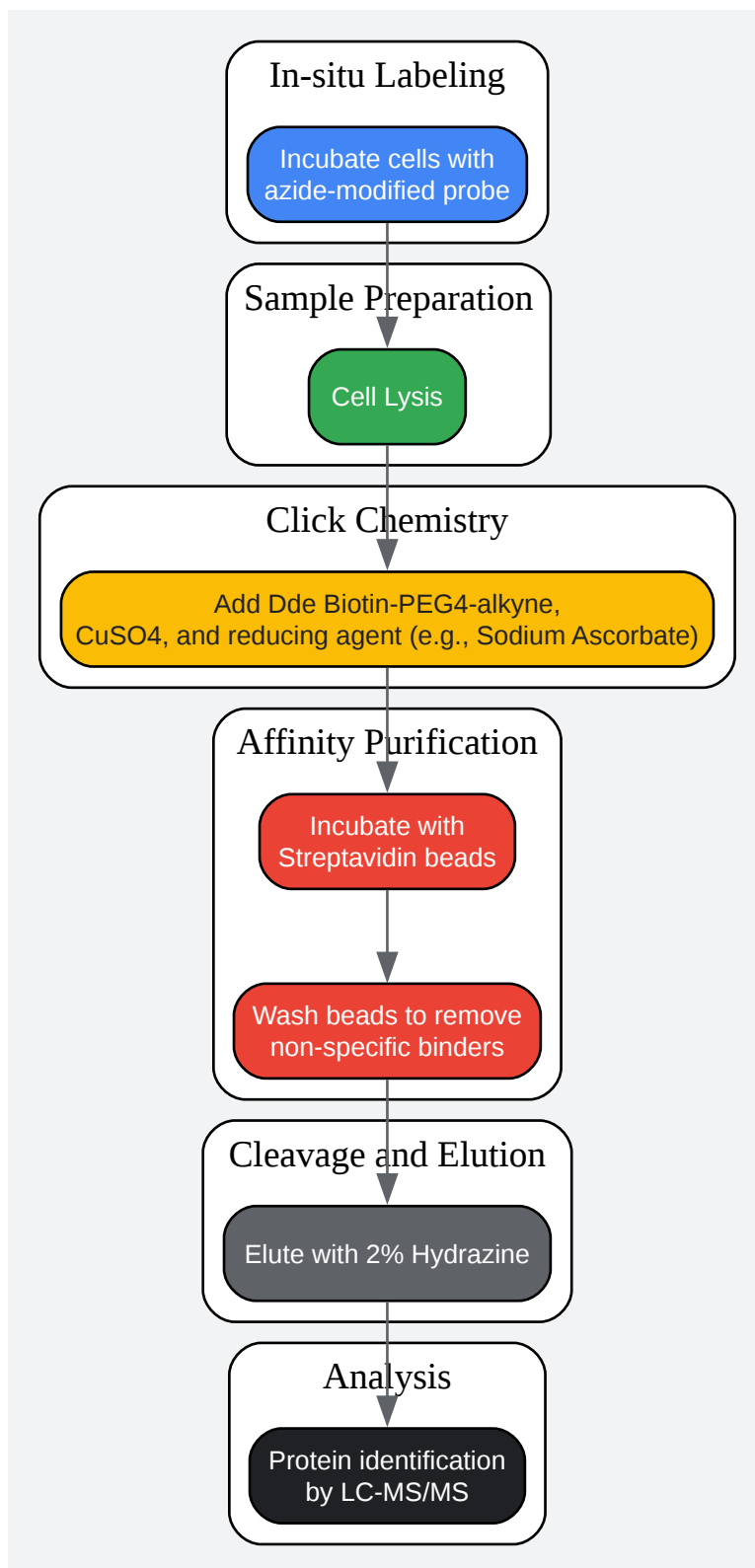
While specific quantitative data for **Dde Biotin-PEG4-alkyne** is not readily available in peer-reviewed literature, performance can be inferred from studies on analogous cleavable biotin probes.

Parameter	Typical Value/Range	Conditions	Reference(s)
CuAAC Reaction Efficiency (in situ)	0.8% - 18%	Varies significantly based on cellular compartment (membrane vs. cytosol), presence of reducing agents, and copper-chelating ligands.	[9]
Dde/ivDde Cleavage Efficiency	~50% - >95%	Dependent on hydrazine concentration (2-4%), reaction time (e.g., 3-5 min repeats), and number of treatment iterations.	[10]
Peptide Enrichment Factor (Avidin)	8-9 fold	For biotinylated peptides from a complex mixture using monomeric avidin columns.	[11]

Note: The data presented above is for analogous systems and should be used as a guideline. Optimal conditions for **Dde Biotin-PEG4-alkyne** should be determined empirically for each specific application.

Experimental Protocols

General Workflow for Target Identification



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Caption: General workflow for target identification.

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and should be optimized for your specific application.

- Prepare Stock Solutions:
 - **Dde Biotin-PEG4-alkyne**: 10 mM in DMSO.
 - Copper(II) Sulfate (CuSO_4): 50 mM in water.
 - Reducing Agent (e.g., Sodium Ascorbate): 1 M in water (prepare fresh).
 - Copper Ligand (e.g., THPTA or TBTA): 50 mM in DMSO or water.
- Labeling Reaction:
 - To your protein lysate containing the azide-modified target (typically 1 mg/mL), add **Dde Biotin-PEG4-alkyne** to a final concentration of 100 μM .
 - In a separate tube, pre-complex the copper by mixing the CuSO_4 and ligand solutions. A 1:5 molar ratio of Cu:ligand is common.
 - Add the pre-complexed copper/ligand solution to the reaction mixture to a final copper concentration of 1 mM.
 - Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 5 mM.
 - Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

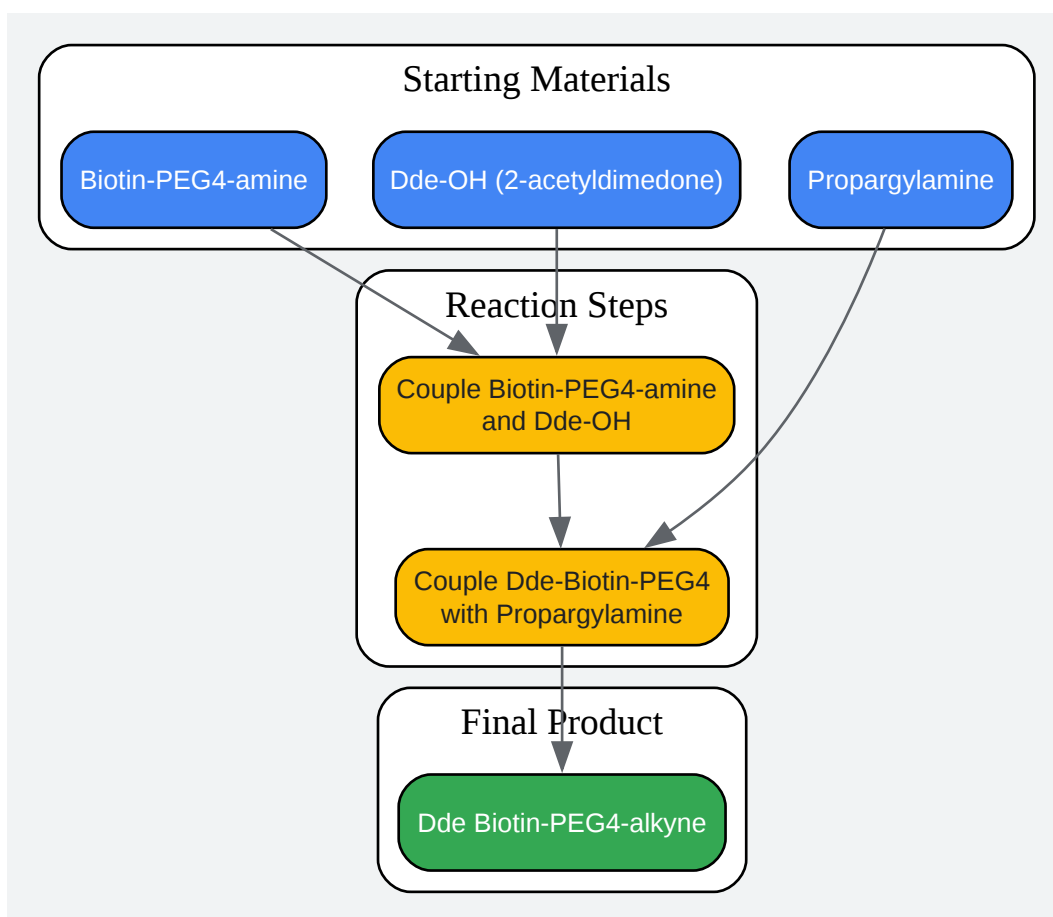
Detailed Protocol: Affinity Purification and Cleavage

- Bead Preparation:

- Wash streptavidin agarose beads three times with a lysis buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).
- Enrichment:
 - Add the washed streptavidin beads to the click chemistry reaction mixture.
 - Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:
 - 2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl).
 - 2 washes with the lysis buffer.
 - 2 washes with PBS.
- Cleavage and Elution:
 - Prepare a fresh 2% (v/v) hydrazine solution in DMF or PBS.[\[12\]](#) Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
 - Resuspend the washed beads in the 2% hydrazine solution.
 - Incubate at room temperature for 10-30 minutes with gentle mixing. Some protocols suggest repeated short incubations (e.g., 3 x 3 minutes).[\[12\]](#)
 - Pellet the beads and carefully collect the supernatant containing the eluted proteins.
 - The eluted proteins are now ready for downstream analysis, such as SDS-PAGE or preparation for mass spectrometry.

Synthesis Outline

While a detailed, published synthesis protocol for **Dde Biotin-PEG4-alkyne** is not readily available, a plausible synthetic route can be proposed based on standard organic chemistry principles and literature on similar compounds.



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Caption: Plausible synthetic route for **Dde Biotin-PEG4-alkyne**.

Conclusion

Dde Biotin-PEG4-alkyne is a sophisticated and highly versatile chemical tool for modern biological research. Its trifunctional nature enables the bioorthogonal labeling, robust enrichment, and mild elution of target biomolecules. This makes it particularly well-suited for challenging applications such as the identification of drug targets and the construction of complex bioconjugates like PROTACs. While optimization of experimental conditions is

essential for achieving maximal efficacy, the principles and protocols outlined in this guide provide a solid foundation for the successful application of **Dde Biotin-PEG4-alkyne** in a variety of research and development settings.

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